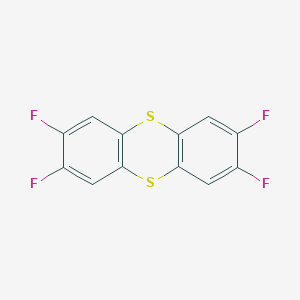

2,3,7,8-テトラフルオロチアントレン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,7,8-Tetrafluorothianthrene is a compound that has been studied in the context of charge-transfer complexes. It is known to form isostructural 1:1 charge-transfer complexes with 7,7,8,8-tetracyano-2,3,5,6-tetrafluoroquinodimethane. In these complexes, the molecules are arranged in a columnar crystal structure with alternating donor and acceptor molecules. The chalcogenanthrene molecules, which are typically folded at their E···E axes in the pure state, become planar in the complexes, indicating a charge-transfer interaction .

Synthesis Analysis

While the specific synthesis of 2,3,7,8-Tetrafluorothianthrene is not detailed in the provided papers, the synthesis of related organic semiconductors like 2,5-difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ) has been reported. F2-TCNQ is synthesized via a three-step sequence, which yields the product in 62% cumulative yield, allowing for the preparation of over one gram of TCNQ . This synthesis could potentially be adapted for the synthesis of 2,3,7,8-Tetrafluorothianthrene by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2,3,7,8-Tetrafluorothianthrene in its charge-transfer complex form is planar, which is a significant change from its pure state where it is folded. This planarity is crucial for the charge-transfer interaction, as it allows for optimal overlap of the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. Both HOMOs and LUMOs are of π-type character, which is essential for the charge-transfer process .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving 2,3,7,8-Tetrafluorothianthrene. However, the formation of charge-transfer complexes suggests that 2,3,7,8-Tetrafluorothianthrene can act as an electron donor in reactions with suitable electron acceptors, such as 7,7,8,8-tetracyano-2,3,5,6-tetrafluoroquinodimethane .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,7,8-Tetrafluorothianthrene are not explicitly described in the provided papers. However, the ability to form charge-transfer complexes and the planarity of the molecule in these complexes suggest that it has significant electronic properties that could be exploited in organic electronics. The planarity and π-type character of the molecule are likely to contribute to its charge mobility and electronic conductivity .

科学的研究の応用

- このプロセスでは、TFT-SO は芳香族化合物の C-H 結合を選択的に活性化し、官能基化された生成物を生成します。 これらの官能基化された芳香族化合物は、さらなる変換のための合成リンチピンとして役立ちます .

- TFTOT は、ギ酸と CrO3 を用いて TFT を酸化することにより得られます。 これは白いフレーク状結晶を形成し、材料科学や有機エレクトロニクスで応用されています .

後期 C-H 官能基化

多様な変換のための合成リンチピン

電子豊富な芳香族

特許申請

モノマー合成

要約すると、TFT-SO は後期官能基化のための強力なツールであり、化学者に複雑な分子を修飾するための汎用的なアプローチを提供します。 その選択性、合成的有用性、および多様な変換の可能性により、それはエキサイティングな研究分野となっています . 特定の質問がある場合や、詳細が必要な場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

The primary target of 2,3,7,8-Tetrafluorothianthrene is the carbon-hydrogen (C-H) bond in aromatic compounds . The role of this target is crucial in the process of late-stage C-H functionalization .

Mode of Action

2,3,7,8-Tetrafluorothianthrene interacts with its target through a process known as thianthrenation . This process involves the replacement of a hydrogen atom in the C-H bond with a thianthrene group . The result of this interaction is a functionalized arene .

Biochemical Pathways

The biochemical pathway affected by 2,3,7,8-Tetrafluorothianthrene is the C-H functionalization pathway . The downstream effects of this pathway include the creation of functionalized arenes, which can serve as synthetic linchpins for further participation in diverse transformations .

Result of Action

The molecular and cellular effects of 2,3,7,8-Tetrafluorothianthrene’s action include the selective functionalization of arenes . This functionalization proceeds with over 99% selectivity , leading to the creation of functionalized arenes that can participate in diverse transformations .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,3,7,8-tetrafluorothianthrene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZXWPYBTPTQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1SC3=C(S2)C=C(C(=C3)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1225203-47-3 |

Source

|

| Record name | 2,3,7,8-tetrafluorothianthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538849.png)

![2,3-Dihydro-[1,4]oxazine-4-carbaldehyde](/img/structure/B2538850.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2538854.png)

![(Z)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2538856.png)

![1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2538857.png)

![7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538858.png)

![N-cyclopentyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2538862.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2538868.png)

![Tert-butyl 3-[(diethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538869.png)